An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methylquinoline
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity, along with an exploration of its potential biological activities.
Physicochemical Properties
3-Chloro-2-methylquinoline is a solid at room temperature with a molecular formula of C₁₀H₈ClN.[1] The introduction of a chlorine atom and a methyl group to the quinoline scaffold significantly influences its physical and chemical behavior. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [2] |
| Melting Point | 74-77 °C (for 7-Chloro-2-methylquinoline) | [3][4] |
| Boiling Point | 262.4 °C at 760 mmHg | [1][2] |
| Density | 1.225 g/cm³ | [2] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[5][6] | [5][6] |
Spectroscopic Data
The structural elucidation of 3-Chloro-2-methylquinoline is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns influenced by the positions of the chloro and methyl substituents. The methyl protons are expected to appear as a singlet in the upfield region (δ 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the ten carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon will resonate at a much higher field (δ 15-25 ppm). For instance, in 6-chloro-4-(2-chlorophenyl)-2-methylquinoline, the methyl carbon appears at δ 25.19 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-2-methylquinoline would be characterized by absorption bands corresponding to the vibrations of its functional groups. Expected characteristic peaks include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry of 3-Chloro-2-methylquinoline will show a molecular ion peak (M⁺) at m/z 177. Due to the presence of the chlorine-37 isotope, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected at m/z 179.[8] The fragmentation pattern would provide further structural information.
Synthesis and Reactivity
The synthesis of chloroquinoline derivatives can be achieved through various established methods in organic chemistry.
Synthetic Pathways
Two common methods for the synthesis of the chloroquinoline scaffold are the Vilsmeier-Haack reaction and the Sandmeyer reaction.
Vilsmeier-Haack Reaction: This reaction typically involves the formylation of an activated aromatic compound, such as an acetanilide, using a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride or a similar chlorinating agent), followed by cyclization to form the quinoline ring.[9][10]
Sandmeyer Reaction: This method involves the diazotization of an aminoquinoline, such as 3-amino-2-methylquinoline, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[11]
The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline.
Caption: Generalized workflow for the synthesis of substituted quinolines.
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes (A Related Precursor)
This protocol describes a general procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can be precursors to 3-chloro-2-methylquinoline.[10]
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)
-
Ice water
-
Appropriate solvents for workup and purification
Procedure:
-
To a stirred solution of DMF, add phosphorus pentachloride (or phosphorus oxychloride) portion-wise at 0 °C.
-
To this Vilsmeier reagent, add the corresponding substituted acetanilide.
-
Heat the reaction mixture under reflux for an appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-chloroquinoline-3-carbaldehyde.
Reactivity
The chemical reactivity of 3-Chloro-2-methylquinoline is primarily dictated by the quinoline ring system and the chloro and methyl substituents. The quinoline nitrogen is basic and can be protonated or alkylated. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The methyl group at the 2-position can potentially undergo condensation reactions.
The following diagram illustrates a potential reaction pathway for the functionalization of a chloroquinoline.
Caption: Nucleophilic substitution on a chloroquinoline scaffold.
Biological and Pharmacological Activities
Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[12] The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacological profile.
While specific studies on the biological activity of 3-Chloro-2-methylquinoline are limited, the broader class of chloroquinoline derivatives has shown promise in several therapeutic areas:
-
Anticancer Activity: Many chloroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14][15] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways, such as the PI3K/Akt pathway.[13][16]
-
Antimicrobial Activity: Chloroquinoline analogs have been investigated for their antibacterial and antifungal properties.[9][17][18] The presence of the quinoline core is often associated with the ability to interfere with microbial growth and proliferation.
-
Antimalarial Activity: The quinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a well-known example.[19] Research continues into new quinoline-based compounds to combat drug-resistant strains of malaria.
The general workflow for the biological evaluation of a novel compound is depicted below.
Caption: General workflow for evaluating the biological activity of a compound.
References
- 1. arabjchem.org [arabjchem.org]
- 2. Quinoline,3-chloro-2-methyl-;10222-49-8 [axsyn.com]
- 3. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. 7-Chloro-2-methylquinoline, CAS No. 4965-33-7 - iChemical [ichemical.com]
- 5. 161087-48-5 CAS MSDS (3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
